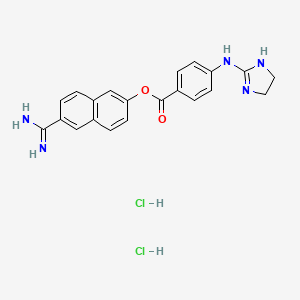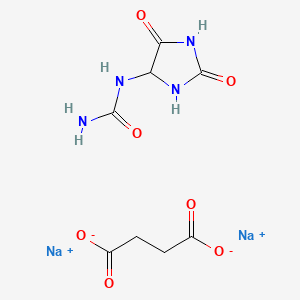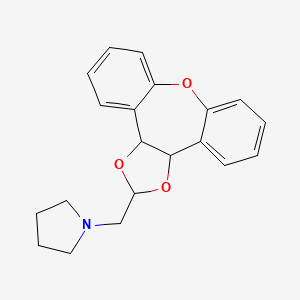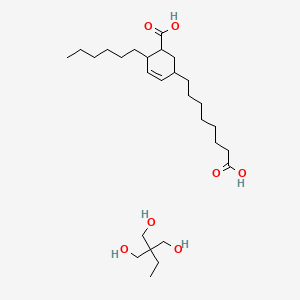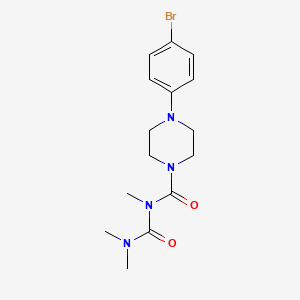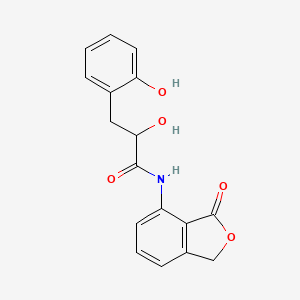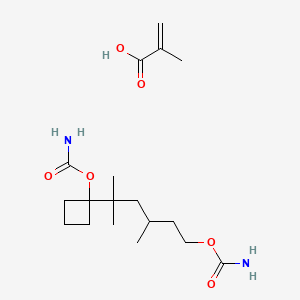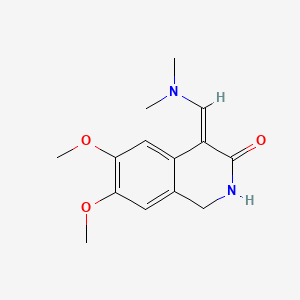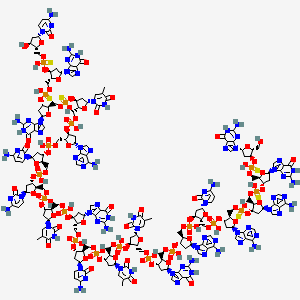
3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride is a chemical compound with the molecular formula C19H20ClN3O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyridazine core, substituted with phenyl groups at positions 4 and 6, and an N-(2-methoxyethyl) group, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring is often synthesized through the condensation of hydrazine with a diketone or a similar precursor.
Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions, often using phenyl halides and a suitable catalyst.
Introduction of the N-(2-methoxyethyl) Group: This step involves the alkylation of the pyridazine nitrogen with 2-methoxyethyl chloride under basic conditions.
Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring or the phenyl groups, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: Hydrogenated derivatives of the pyridazine ring or phenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
3-Pyridazinamine, 4,6-diphenyl-: Lacks the N-(2-methoxyethyl) group, which may affect its solubility and reactivity.
3-Pyridazinamine, 4,6-diphenyl-N-(ethyl)-, hydrochloride: Similar structure but with an ethyl group instead of a methoxyethyl group, potentially altering its biological activity.
3-Pyridazinamine, 4,6-diphenyl-N-(2-hydroxyethyl)-, hydrochloride: Contains a hydroxyethyl group, which may enhance its hydrogen bonding capabilities.
Uniqueness
The presence of the N-(2-methoxyethyl) group in 3-Pyridazinamine, 4,6-diphenyl-N-(2-methoxyethyl)-, hydrochloride imparts unique properties, such as increased solubility in organic solvents and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various applications.
特性
CAS番号 |
86112-25-6 |
|---|---|
分子式 |
C19H20ClN3O |
分子量 |
341.8 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-4,6-diphenylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C19H19N3O.ClH/c1-23-13-12-20-19-17(15-8-4-2-5-9-15)14-18(21-22-19)16-10-6-3-7-11-16;/h2-11,14H,12-13H2,1H3,(H,20,22);1H |
InChIキー |
OYCLKVOYVNTRCS-UHFFFAOYSA-N |
正規SMILES |
COCCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


